EGFR and HER2 Dual Inhibition Profile Quantified via Biochemical Autophosphorylation Assays
The compound inhibits human recombinant EGFR autophosphorylation with an IC50 of 21.3 μM and HER‑2 autophosphorylation with an IC50 of 23.5 μM in a DELFIA/Time‑resolved fluorimetry assay after a 10‑min pre‑incubation [1]. By comparison, the clinical EGFR inhibitor erlotinib achieves an IC50 of approximately 2 nM under analogous biochemical conditions [2]. This three‑order‑of‑magnitude weaker affinity positions the compound as a useful negative‑control probe or a low‑affinity starting scaffold for fragment‑based or structure‑guided optimization campaigns, where incremental gains in potency can be systematically tracked.
| Evidence Dimension | EGFR tyrosine kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 21.3 μM (21 300 nM) |
| Comparator Or Baseline | Erlotinib IC50 ≈ 0.002 μM (2 nM) |
| Quantified Difference | ~10 000‑fold weaker |
| Conditions | Human recombinant (His)6‑tagged EGFR, DELFIA/Time‑resolved fluorimetry, 10‑min pre‑incubation |
Why This Matters
The defined weak affinity allows researchers to use the compound as a benchmark for assay sensitivity or as a starting point for hit‑to‑lead optimization, reducing the risk of off‑target confounding in early‑stage screening.
- [1] BindingDB entry BDBM50353987 (CHEMBL1829274). IC50 data for EGFR and HER-2 autophosphorylation. View Source
- [2] Moyer, J. D. et al. Induction of apoptosis and cell cycle arrest by CP-358,774, an inhibitor of epidermal growth factor receptor tyrosine kinase. Cancer Res. 1997, 57, 4838–4848. View Source
